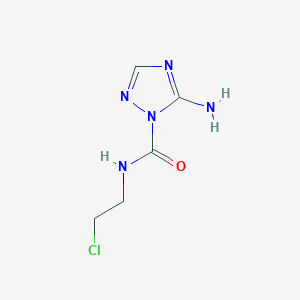
5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both amino and chloroethyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide typically involves the reaction of 5-amino-1,2,4-triazole with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 5-amino-n-(2-azidoethyl)-1h-1,2,4-triazole-1-carboxamide.
Oxidation: Formation of 5-nitroso-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide.
Reduction: Formation of 5-amino-n-(2-chloroethyl)-1,2-dihydro-1,2,4-triazole-1-carboxamide.
Scientific Research Applications
5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in cancer therapy due to its ability to interfere with DNA synthesis.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to the inhibition of DNA replication and transcription. This property makes it a potential candidate for anticancer drugs. The triazole ring can also interact with various enzymes, inhibiting their activity and affecting cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,2,4-triazole: Lacks the chloroethyl group, making it less reactive in substitution reactions.
2-Chloroethyl-1,2,4-triazole: Lacks the amino group, reducing its potential for forming hydrogen bonds and interacting with biological targets.
5-Amino-1,2,4-triazole-3-carboxamide: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
5-Amino-n-(2-chloroethyl)-1h-1,2,4-triazole-1-carboxamide is unique due to the presence of both amino and chloroethyl groups, which provide a balance of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
CAS No. |
35101-81-6 |
|---|---|
Molecular Formula |
C5H8ClN5O |
Molecular Weight |
189.60 g/mol |
IUPAC Name |
5-amino-N-(2-chloroethyl)-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C5H8ClN5O/c6-1-2-8-5(12)11-4(7)9-3-10-11/h3H,1-2H2,(H,8,12)(H2,7,9,10) |
InChI Key |
ZLLSIVVWOYDFMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=N1)N)C(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















